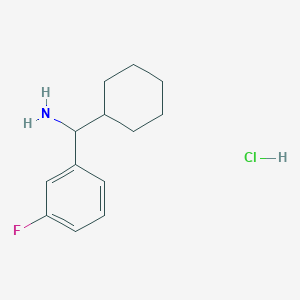
Cyclohexyl(3-fluorophenyl)methanamine hydrochloride
Vue d'ensemble
Description
Cyclohexyl(3-fluorophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H19ClFN and its molecular weight is 243.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Cyclohexyl(3-fluorophenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexyl group linked to a 3-fluorophenyl moiety. The presence of the fluorine atom on the phenyl ring significantly influences the compound's reactivity and biological activity due to its electronegative nature, which can enhance interactions with biological targets.
Molecular Characteristics
- Molecular Formula : C13H16ClF
- Molecular Weight : Approximately 233.72 g/mol
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating various biological pathways. Research indicates that the compound may interact with neurotransmitter systems, potentially influencing mood and behavior.
Key Biological Targets
- Receptors : this compound may act as an antagonist or modulator at certain receptor sites, similar to other compounds in its class.
- Enzymes : Its interactions with enzymes could lead to alterations in metabolic pathways, making it a candidate for therapeutic applications in conditions like obesity and metabolic syndrome.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound helps identify how structural modifications can enhance or diminish its biological activity. Comparative studies with similar compounds reveal insights into effective modifications.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Cyclohexyl(4-fluorophenyl)methanamine | Different fluorine positioning | Varies in receptor affinity |
| Cyclohexyl(2-fluorophenyl)methanamine | Structural isomer affecting activity | Different pharmacological profiles |
| Cyclohexyl(3-chlorophenyl)methanamine | Chlorine instead of fluorine | Altered electronic properties influence reactivity |
The position of the fluorine atom is critical; it significantly affects the compound's pharmacokinetic and pharmacodynamic properties, leading to varied therapeutic effects compared to structurally similar compounds.
Case Studies and Research Findings
- Antagonist Activity : A study highlighted that compounds with similar structures displayed significant antagonist activity against specific receptors involved in appetite regulation. This suggests potential applications for weight management therapies .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of related compounds found that modifications leading to increased hydrophobicity improved cell viability in certain cancer cell lines, indicating that cyclohexane derivatives may have anticancer properties .
- Inhibition Studies : Inhibitory activity against enzymes such as GSK-3β was observed in compounds structurally related to this compound, suggesting a role in signaling pathways associated with cancer progression .
Propriétés
IUPAC Name |
cyclohexyl-(3-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10;/h4,7-10,13H,1-3,5-6,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHKTVHZHUVULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















